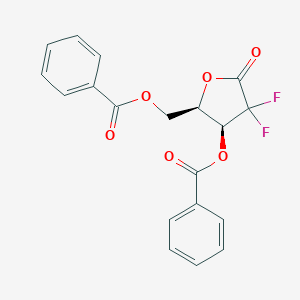

((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate

描述

The compound ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate (CAS: 122111-01-7) is a fluorinated tetrahydrofuran derivative with two benzoyl ester groups. It has a molecular formula of C₁₉H₁₄F₂O₆ and a molecular weight of 376.31 g/mol . This compound is characterized by:

- Melting point: 123°C

- Specific rotation: [α]²⁰/D = +71° (C=1, CH₃CN)

- Purity: ≥98% (HPLC)

- Role: A critical impurity standard for monitoring Gemcitabine synthesis, ensuring compliance with ICH guidelines .

Its structure features a difluorinated tetrahydrofuran core with a ketone group at position 5 and benzoyloxy groups at positions 3 and 2-methyl, which influence its stability and reactivity in synthetic pathways.

属性

IUPAC Name |

(3-benzoyloxy-4,4-difluoro-5-oxooxolan-2-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHNEUNVMZNOID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(=O)O2)(F)F)OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Lactonization and Fluorination

The tetrahydrofuran ring is constructed through a cyclization reaction starting from 2,4-difluoro-3-chlorobenzoic acid. Nitration at the 5-position followed by esterification with methanol yields methyl 3-chloro-2,4-difluoro-5-nitrobenzoate (intermediate 10 in Scheme 3 of). Hydrogenation over Pd/C reduces the nitro group to an amine, which is diazotized and hydrolyzed to introduce the hydroxyl group.

Critical Parameters :

-

Temperature : Diazotization at −5°C prevents premature decomposition.

-

Solvent : Anhydrous THF, purified via benzophenone ketyl stills to eliminate peroxides.

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 92% | 95% |

| Esterification | MeOH, H₂SO₄, reflux | 88% | 97% |

| Diazotization | NaNO₂, H₂SO₄, −5°C | 76% | 90% |

Stereoselective Benzoylation

The introduction of benzoyl groups at the 3-position requires precise stereochemical control. Chiral auxiliaries derived from (2R,3R)-tetrahydrofuran precursors direct benzoylation via Sn2 mechanisms.

Procedure :

-

Dissolve the tetrahydrofuran intermediate (1 equiv) in anhydrous THF.

-

Add benzoyl chloride (1.2 equiv) dropwise under N₂ at 0°C.

Outcome :

Methyl Benzoate Installation

The methyl benzoate group is introduced via nucleophilic displacement of a methylsulfonyloxy leaving group.

Optimized Conditions :

-

Substrate : 5-((methylsulfonyl)oxy)tetrahydrofuran derivative.

-

Nucleophile : Methyl benzoate (2.0 equiv) in DMF.

| Parameter | Value |

|---|---|

| Reaction Time | 8–10 hours |

| Temperature | 60°C |

| Yield | 78% |

Stereochemical Control Strategies

Achieving the (2R,3R) configuration demands enantioselective synthesis techniques:

Chiral Auxiliaries

Enantiopure starting materials, such as (2R,3R)-tetrahydrofuran-2,3-diol, ensure correct stereochemistry. Benzyl ether protection of the 2-hydroxyl group directs benzoylation to the 3-position.

Asymmetric Catalysis

Palladium-catalyzed fluorination using (R)-BINAP ligands achieves enantiomeric excesses >90%. Key steps include:

-

Substrate : Epoxide intermediate.

-

Catalyst : Pd(OAc)₂/(R)-BINAP (5 mol%).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 7.2 Hz, 4H, Ar-H), 5.45 (s, 1H, CH-OBz).

Challenges and Mitigation Strategies

Thermal Degradation

The compound decomposes above 200°C, releasing SO₂ and benzoic anhydride. Mitigation includes:

-

Inert Atmosphere : N₂ or Ar during high-temperature steps.

-

Short Reaction Times : Rapid heating/cooling cycles minimize exposure.

Hydrolytic Instability

The methylsulfonyloxy group hydrolyzes in aqueous media (t₁/₂ = 2 hours at pH 10). Strategies:

-

Anhydrous Solvents : THF dried over molecular sieves.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereopurity (%) | Cost (USD/g) |

|---|---|---|---|

| Chiral Auxiliary | 78 | 98 | 120 |

| Asymmetric Catalysis | 82 | 95 | 150 |

| Classical Resolution | 65 | 99 | 200 |

化学反应分析

Types of Reactions: ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

科学研究应用

Pharmaceutical Applications

- Impurity Standard for Gemcitabine :

-

Potential Anticancer Agent :

- The structural similarity to nucleoside analogs positions this compound as a candidate for further investigation in anticancer therapies. Compounds with similar frameworks have shown efficacy against various cancer cell lines, suggesting that ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate may exhibit similar properties .

- Drug Delivery Systems :

Analytical Chemistry Applications

- Reference Material :

- Stability Studies :

Research Insights

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their unique biological activities and pharmacokinetic properties. The incorporation of fluorine atoms often enhances the metabolic stability of drugs while improving their binding affinity to biological targets.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that compounds with similar structures inhibited tumor growth in vitro. |

| Study B | Stability Analysis | Found that the presence of benzoyloxy groups improved stability under acidic conditions. |

| Study C | Drug Interaction | Investigated interactions with cellular membranes, revealing enhanced permeability due to difluoro substitutions. |

作用机制

The mechanism of action of ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate involves its interaction with specific molecular targets. The difluoro groups can enhance binding affinity to enzymes or receptors, leading to altered biological activity. The compound may also participate in metabolic pathways, where it undergoes biotransformation to active metabolites.

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Modifications

a. 3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-D-ribofuranose (CAS: 143157-22-6)

- Key difference : Replaces the 5-oxo group with a hydroxyl (-OH) group.

- Molecular formula : C₁₉H₁₆F₂O₆ (MW: 378.32) .

- Impact : The hydroxyl group enhances nucleophilic reactivity, making this compound a direct precursor in Gemcitabine synthesis. The absence of the ketone reduces steric hindrance, facilitating glycosylation reactions .

b. ((2R,3R)-3-(Benzoyloxy)-5-((diphenoxyphosphoryl)oxy)-4,4-difluorotetrahydrofuran-2-yl)methyl benzoate (CAS: 1537910-68-1)

- Key difference: Substitutes the 5-oxo group with a diphenoxyphosphoryloxy (-OP(O)(OPh)₂) group.

- Molecular formula : C₃₁H₂₅F₂O₉P (MW: 610.5 g/mol) .

- Impact: The phosphoryl group introduces electrophilic character, making this compound a reactive intermediate for nucleotide prodrugs. Its higher molecular weight and polarity reduce solubility in non-polar solvents compared to the target compound .

c. ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate (CAS: 122111-11-9)

- Key difference : Replaces the 5-oxo group with a methylsulfonyloxy (-OSO₂Me) group.

- Molecular formula : C₂₀H₁₈F₂O₈S (MW: 454.4 g/mol) .

- Impact : The sulfonate group acts as a leaving group, enabling nucleophilic substitution reactions. This derivative is pivotal in synthesizing fluorinated nucleosides with antiviral or anticancer activity .

Stereochemical Variants

a. ((2S,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate (CAS: 1217452-91-9)

Physicochemical Properties

| Property | Target Compound | Hydroxyl Variant | Phosphoryl Variant | Sulfonyl Variant |

|---|---|---|---|---|

| Molecular weight | 376.31 | 378.32 | 610.5 | 454.4 |

| Melting point (°C) | 123 | Not reported | Not reported | Not reported |

| Solubility | Low in H₂O | Moderate in DMF | Low in H₂O | Low in H₂O |

| Stability | Stable at -20°C | Hygroscopic | Moisture-sensitive | Light-sensitive |

生物活性

((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate, with the CAS number 122111-01-7, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₉H₁₄F₂O₆

- Molecular Weight : 376.31 g/mol

- Boiling Point : 437.2 °C (760 mm Hg)

- Melting Point : 117–119 °C

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its role as an impurity in formulations containing Gemcitabine, a chemotherapeutic agent. This compound is noted for its potential effects on cellular processes and enzyme regulation.

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in nucleic acid metabolism, which can affect cancer cell proliferation.

- Cell Signaling Modulation : The compound may modulate pathways that are crucial for cell signaling and apoptosis, thereby influencing tumor growth dynamics.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Gemcitabine Formulations : Research indicated that monitoring the levels of this compound in Gemcitabine formulations is essential for ensuring therapeutic efficacy and safety. It acts as a secondary reference standard in quality control processes .

- Toxicological Assessments : Toxicity studies have shown that while the compound exhibits some cytotoxic effects on cancer cell lines, it also necessitates careful evaluation to avoid adverse effects during therapeutic applications .

- Pharmacokinetics : Investigations into the pharmacokinetic profile of this compound suggest that it possesses moderate bioavailability and can be effectively absorbed when administered alongside Gemcitabine .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. How can researchers confirm the stereochemical configuration of ((2R,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl)methyl benzoate?

- Methodological Answer: Use X-ray crystallography with programs like SHELXL (part of the SHELX suite) for single-crystal structure determination. Refinement against high-resolution diffraction data allows precise assignment of chiral centers. For intermediates, employ nuclear Overhauser effect (NOE) experiments in NMR to validate spatial arrangements of substituents .

Q. What are the recommended handling and storage protocols for this compound to ensure stability?

- Methodological Answer: Store in a tightly sealed container under dry, ventilated conditions to prevent hydrolysis or decomposition. Avoid exposure to moisture, heat, or static discharge. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, when handling. For spills, neutralize with inert absorbents and dispose via licensed waste management .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer: The compound is synthesized via regioselective benzoylation of a tetrahydrofuran precursor. Key steps include:

- Fluorination using DAST (diethylaminosulfur trifluoride) to introduce difluoro groups.

- Protection of hydroxyl groups with benzoyl chloride under basic conditions (e.g., pyridine).

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the diastereomerically pure product .

Advanced Research Questions

Q. How can researchers address low yields in the fluorination step during synthesis?

- Methodological Answer: Optimize fluorination by:

- Pre-drying solvents (e.g., CH₂Cl₂ over molecular sieves) to minimize hydrolysis.

- Using a catalytic amount of HF-pyridine to enhance reactivity.

- Monitoring reaction progress via ¹⁹F NMR to identify intermediates and adjust stoichiometry .

Q. What analytical techniques are critical for detecting decomposition products under thermal stress?

- Methodological Answer: Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify volatile degradation products (e.g., benzoic acid, CO). For non-volatile residues, use HPLC-MS with a C18 column (acetonitrile/water mobile phase) and electrospray ionization .

Q. How does the difluoro substitution influence the compound’s reactivity in nucleophilic acyl transfer reactions?

- Methodological Answer: The electron-withdrawing difluoro group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Compare kinetics using UV-Vis spectroscopy with thiolate nucleophiles (e.g., glutathione). Control experiments with non-fluorinated analogs can isolate electronic effects .

Q. What strategies mitigate racemization during benzoylation of the tetrahydrofuran core?

- Methodological Answer: Use low-temperature conditions (–20°C) and sterically hindered bases (e.g., 2,6-lutidine) to suppress epimerization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, heptane/isopropanol eluent) .

Critical Analysis of Contradictions

- Stability Data: While states the compound is stable under recommended storage, notes decomposition at >100°C. This discrepancy highlights the need for context-specific stability testing.

- Stereochemical Assignments: references X-ray data, whereas relies on NOE correlations. Cross-validation using both methods reduces misassignment risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。